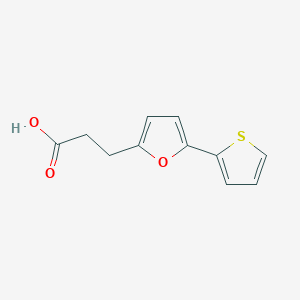
N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apraclonidine hydrochloride, an alpha adrenergic agonist, is a white to off-white powder and is highly soluble in water . Its chemical name is 2-[(4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride with an empirical formula of C9H11Cl3N4 and a molecular weight of 281.57 .
Molecular Structure Analysis
The molecular structure of apraclonidine hydrochloride is related to the structure of “N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride” as they both contain the 4-amino-2,6-dichlorophenyl group .Physical And Chemical Properties Analysis
4-Amino-2,6-dichlorophenol is a powder with a melting point of 164°C to 168°C . It is highly soluble in water .科学的研究の応用
Potential Health Effects of Occupational Chlorinated Solvent Exposure
Occupational exposure to chlorinated solvents has been linked to a variety of adverse health effects, including toxicity to the central nervous system, reproductive issues, liver and kidney damage, and potential carcinogenicity (Ruder, 2006). While "N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride" is not directly mentioned, understanding the impact of chlorinated compounds on health is crucial for safety in handling and potential therapeutic research applications.
Environmental Biodegradation and Methane Production
The anaerobic oxidation of methane (AOM) with sulfate, a critical process in marine environments for controlling methane levels, is mediated by a consortium of archaea and bacteria. The study of these microbial communities offers insights into the biodegradation of chlorinated compounds and their impact on environmental methane levels (Niemann & Elvert, 2008). This research could inform applications of chlorinated compounds like "N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride" in environmental biotechnology or pollution remediation.
Chromatographic Separation Techniques
Hydrophilic interaction chromatography (HILIC) has emerged as a valuable technique for the separation of polar, weakly acidic, or basic samples. This method could be applied to the analysis of chlorinated compounds, including "N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride", for research or quality control purposes in pharmaceutical and chemical industries (Jandera, 2011).
Environmentally Friendly Alternatives for Industrial Applications
Sulfamic acid has been highlighted as an environmentally friendly alternative for acid cleaning and corrosion inhibition in industrial applications (Verma & Quraishi, 2022). Research into related chlorinated compounds could explore their potential as safer alternatives or adjuncts in various industrial processes, including those involving "N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride".
作用機序
Apraclonidine hydrochloride is a relatively selective alpha-2-adrenergic agonist. When instilled in the eye, apraclonidine ophthalmic solution has the action of reducing elevated, as well as normal, intraocular pressure (IOP), whether or not accompanied by glaucoma . Aqueous fluorophotometry studies demonstrate that apraclonidine’s predominant mechanism of action is reduction of aqueous flow via stimulation of the alpha-adrenergic system .
Safety and Hazards
特性
IUPAC Name |
N-(4-amino-2,6-dichlorophenyl)-2-methylsulfonylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S.ClH/c1-17(15,16)4-8(14)13-9-6(10)2-5(12)3-7(9)11;/h2-3H,4,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPWGXKUKJLVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)NC1=C(C=C(C=C1Cl)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)


![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)

![Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2715166.png)






![Tert-butyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2715179.png)
